molecular formula C26H30N2O8 B613632 Boc-Ser(Fmoc-Ala)-OH CAS No. 944283-07-2

Boc-Ser(Fmoc-Ala)-OH

Cat. No.: B613632
CAS No.: 944283-07-2
M. Wt: 498.53
InChI Key:
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Description

Boc-Ser(Fmoc-Ala)-OH is a compound used in peptide synthesis. It consists of a serine residue protected by a tert-butyloxycarbonyl (Boc) group and an alanine residue protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ser(Fmoc-Ala)-OH typically involves the following steps:

    Protection of Serine: Serine is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Protection of Alanine: Alanine is protected with an Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.

    Coupling: The protected serine and alanine are coupled using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control of reaction conditions and efficient synthesis of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Boc-Ser(Fmoc-Ala)-OH undergoes several types of reactions, including:

    Deprotection: Removal of the Boc and Fmoc protecting groups using trifluoroacetic acid (TFA) and piperidine, respectively.

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents like DIC and HOBt.

Common Reagents and Conditions

    Deprotection: TFA for Boc removal and piperidine for Fmoc removal.

    Coupling: DIC and HOBt for peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis.

Scientific Research Applications

Boc-Ser(Fmoc-Ala)-OH is widely used in scientific research for the synthesis of peptides. Its applications include:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of peptide-based materials and biomolecules.

Mechanism of Action

The mechanism of action of Boc-Ser(Fmoc-Ala)-OH involves the formation of peptide bonds through nucleophilic attack of the amino group on the carbonyl carbon of the protected amino acid. The Boc and Fmoc groups protect the amino acids during synthesis and are removed under specific conditions to allow for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Boc-Ser(Boc-Ala)-OH: Similar structure but with Boc protection on both amino acids.

    Fmoc-Ser(Fmoc-Ala)-OH: Similar structure but with Fmoc protection on both amino acids.

Uniqueness

Boc-Ser(Fmoc-Ala)-OH is unique due to its combination of Boc and Fmoc protecting groups, which provides flexibility in peptide synthesis. The different deprotection conditions for Boc and Fmoc allow for selective removal and sequential reactions, making it a valuable tool in peptide chemistry.

Properties

IUPAC Name

(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O8/c1-15(23(31)34-14-21(22(29)30)28-25(33)36-26(2,3)4)27-24(32)35-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21H,13-14H2,1-4H3,(H,27,32)(H,28,33)(H,29,30)/t15-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJCOUIAJPRCEQ-BTYIYWSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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